molecular formula C10H7F3O5P+ B043547 4-Trifluoromethylcoumarin phosphate CAS No. 122018-93-3

4-Trifluoromethylcoumarin phosphate

Cat. No. B043547
M. Wt: 310.12 g/mol
InChI Key: PEKVXGNEVKIFTF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4-Trifluoromethylcoumarin phosphate is a chemical compound that has been widely used in scientific research for its ability to act as a fluorescent substrate in enzyme assays. This compound has been used in a variety of biochemical and physiological studies, and its unique properties have allowed researchers to gain a deeper understanding of the mechanisms of various enzymes. In

Mechanism Of Action

The mechanism of action of 4-Trifluoromethylcoumarin phosphate involves the hydrolysis of the phosphate ester bond by the enzyme of interest. This hydrolysis results in the release of 4-Trifluoromethylcoumarin, which is highly fluorescent. The fluorescence of 4-Trifluoromethylcoumarin can be measured using a fluorometer, allowing for the detection of enzyme activity.

Biochemical And Physiological Effects

4-Trifluoromethylcoumarin phosphate does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively in laboratory settings for scientific research purposes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Trifluoromethylcoumarin phosphate in laboratory experiments is its ability to act as a real-time fluorescent substrate in enzyme assays. This allows for the detection of enzyme activity in a highly sensitive and specific manner. Additionally, 4-Trifluoromethylcoumarin phosphate is relatively easy to synthesize and purify, making it a cost-effective option for many laboratories.
One limitation of using 4-Trifluoromethylcoumarin phosphate is that it is not suitable for studying all types of enzymes. It is most commonly used to study enzymes that hydrolyze phosphate esters, and may not be effective for studying other types of enzymes. Additionally, the fluorescence of 4-Trifluoromethylcoumarin can be affected by a variety of factors, including pH and temperature, which may limit its use in certain experimental conditions.

Future Directions

There are several potential future directions for research involving 4-Trifluoromethylcoumarin phosphate. One area of interest is the development of new substrates with improved sensitivity and specificity for studying different types of enzymes. Additionally, 4-Trifluoromethylcoumarin phosphate could be used in combination with other fluorescent substrates to study multiple enzymes simultaneously. Finally, there is potential for the development of new high-throughput screening assays using 4-Trifluoromethylcoumarin phosphate to identify potential enzyme inhibitors.

Synthesis Methods

The synthesis of 4-Trifluoromethylcoumarin phosphate involves the reaction of 4-trifluoromethylcoumarin with phosphorus oxychloride and triethylamine in dichloromethane. The resulting compound is then purified by column chromatography to obtain 4-Trifluoromethylcoumarin phosphate in high yield and purity.

Scientific Research Applications

4-Trifluoromethylcoumarin phosphate has been widely used as a fluorescent substrate in enzyme assays. It has been used to study a variety of enzymes, including serine proteases, kinases, phosphatases, and esterases. This compound is particularly useful in studying enzymes that hydrolyze phosphate esters, as it allows for the detection of enzyme activity in real-time. Additionally, 4-Trifluoromethylcoumarin phosphate has been used in high-throughput screening assays to identify potential enzyme inhibitors.

properties

CAS RN

122018-93-3

Product Name

4-Trifluoromethylcoumarin phosphate

Molecular Formula

C10H7F3O5P+

Molecular Weight

310.12 g/mol

IUPAC Name

[2-oxo-4-(trifluoromethyl)chromen-7-yl] dihydrogen phosphate

InChI

InChI=1S/C10H6F3O6P/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17/h1-4H,(H2,15,16,17)

InChI Key

PEKVXGNEVKIFTF-UHFFFAOYSA-O

SMILES

C1=CC2=C(C=C1OP(=O)(O)O)OC(=O)C=C2C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1OP(=O)(O)O)OC(=O)C=C2C(F)(F)F

synonyms

4-trifluoromethylcoumarin phosphate
HFCP

Origin of Product

United States

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